molecular formula C7H8N4O4S B601287 Thiazolylacetyl glycine oxime CAS No. 178949-03-6

Thiazolylacetyl glycine oxime

Cat. No. B601287
M. Wt: 244.23
InChI Key:
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Description

Thiazolylacetyl glycine oxime, also known as Cefdinir Thiazolylacetyl Glycine Oxime Impurity (USP), is a novel compound used in the synthesis of Cefdinir . Cefdinir is a third-generation Cephalosporin antibiotic for oral administration and has a broad antibacterial spectrum over gram-positive and gram-negative bacteria .


Synthesis Analysis

Oxime esters, such as Thiazolylacetyl glycine oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Molecular Structure Analysis

The molecular formula of Thiazolylacetyl glycine oxime is C7H8N4O4S . Its molecular weight is 244.22800 .


Chemical Reactions Analysis

Oximes, like Thiazolylacetyl glycine oxime, are renowned for their widespread applications as OP antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

Scientific Research Applications

  • Antibacterial Activity : A study synthesized a small library of compounds with an oxa(thia)zole scaffold, including structures derived from protected glycine, showing preliminary antibacterial activity against Staphylococcus aureus (Sanz-Cervera et al., 2009).

  • Thiamin Biosynthesis : Research on ThiO, a glycine oxidase from Bacillus subtilis, revealed its essential role in thiazole biosynthesis for thiamin pyrophosphate, highlighting the importance of glycine in this process (Settembre et al., 2003).

  • Enzyme Properties : A study characterized glycine oxidase from Pseudomonas putida, which is involved in thiamin biosynthesis, noting its unique preference for glycine as a substrate (Equar et al., 2015).

  • Natural Product Biosynthesis : Research on peptide processing from a Bacillus sp. cyclodehydratase examined enzymatic promiscuity and substrate flexibility, important for understanding the biosynthesis of natural products like thiazoles (Melby et al., 2012).

  • Neurochemistry : A study on d-amino acid oxidase activity in mammalian central nervous system tissues found glycine to be a substrate, relevant for understanding neurotransmission and metabolic pathways (Marchi & Johnston, 1969).

  • Biocompatible Hydrogels : Oxime Click chemistry was used to create hydrogels supporting cell adhesion, where glycine played a key role, demonstrating applications in biocompatible materials (Grover et al., 2012).

  • Nutritional and Health Implications : Glycine is crucial in mammalian metabolism, with implications for treating diseases and improving health, as evidenced in several studies on its biosynthesis, degradation, and physiological roles (Wu et al., 2004; Wang et al., 2013).

  • Plant Stress Resistance : Research into the roles of glycine betaine in improving plant abiotic stress resistance highlighted glycine's importance in plant osmotolerance and stress response mechanisms (Ashraf & Foolad, 2007).

  • Synthesis of Oxazoles and Thiazoles : A study presented methods for synthesizing oxazoles and thiazoles using stabilized thioimidates derived from glycine, indicating its utility in organic synthesis (Yokoyama, 1994).

Safety And Hazards

When handling Thiazolylacetyl glycine oxime, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Isoxazoles, like Thiazolylacetyl glycine oxime, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHNSSMBYZTXNM-WZUFQYTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/O)/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170619
Record name Thiazolylacetyl glycine oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolylacetyl glycine oxime

CAS RN

178949-03-6
Record name Thiazolylacetyl glycine oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178949036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolylacetyl glycine oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLYLACETYL GLYCINE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBA25796RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
王静, 吴丹, 刘龙 - 山东科学, 2021 - sdkx.net
: 为了完善头孢地尼原料药的质量控制, 建立其质量标准, 从头孢地尼的合成路线入手, 分析并合成其中可能存在的5 种杂质: 噻唑乙酰基甘氨酸肟, 杂质O, 杂质D, 杂质G 和杂质S, 并经核磁共振…
Number of citations: 2 www.sdkx.net

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